Einecs 299-494-0

Beschreibung

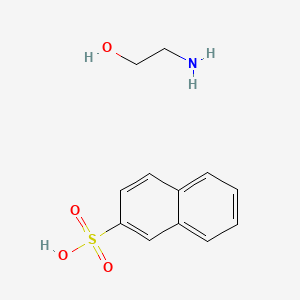

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

93892-13-8 |

|---|---|

Molekularformel |

C12H15NO4S |

Molekulargewicht |

269.32 g/mol |

IUPAC-Name |

2-aminoethanol;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C2H7NO/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;3-1-2-4/h1-7H,(H,11,12,13);4H,1-3H2 |

InChI-Schlüssel |

PZYIRBNZDZVZKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Analogous Chemical Structures

Methodological Advancements in Organic Synthesis Relevant to Complex Molecules

The creation of complex molecules necessitates a toolbox of precise and efficient chemical reactions. Modern organic synthesis has evolved to provide chemists with unprecedented control over molecular architecture.

Stereoselective and Enantioselective Synthesis Strategies

Many complex organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. As enantiomers can have vastly different biological activities, the ability to selectively synthesize one over the other is crucial, particularly in pharmaceutical development. ijfans.org Stereoselective synthesis is a pivotal technique that focuses on the selective formation of specific stereoisomers. ijfans.orgijfans.org

Key strategies in stereoselective synthesis include:

Asymmetric Synthesis: This approach preferentially forms one enantiomer over another. ijfans.org It can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. ijfans.orgethz.ch

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or sugars, and modifies them through a series of chemical reactions to obtain the desired chiral molecule. wikipedia.org

Stereospecific Reactions: In these reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch

The importance of enantioselective synthesis is underscored by its role in producing enantiomerically pure drugs, which can lead to improved therapeutic profiles and reduced adverse effects. Advances in asymmetric synthesis methodologies have revolutionized the field, allowing for the efficient and selective construction of complex chiral scaffolds.

Catalytic Approaches in Modern Chemical Synthesis

Catalysis is a fundamental pillar of green chemistry and plays a crucial role in modern organic synthesis. mdpi.comctppc.org Catalysts accelerate chemical reactions without being consumed in the process, enabling more efficient and selective transformations. ctppc.orgchemistryjournals.net Catalytic approaches are superior to stoichiometric reagents as they minimize waste and can often operate under milder reaction conditions. yale.edu

Recent advances in catalysis have expanded the scope of organic reactions, including:

Transition Metal Catalysis: This involves the use of complexes of metals like palladium, rhodium, and ruthenium to facilitate a wide range of transformations, including cross-coupling reactions that are instrumental in forming carbon-carbon bonds.

Organocatalysis: This employs small organic molecules as catalysts, offering an alternative to metal-based catalysts and often providing high levels of stereoselectivity.

Biocatalysis: This utilizes enzymes as natural catalysts to achieve high selectivity and specificity under mild conditions, offering a sustainable alternative to traditional methods. ijfans.orgnih.gov Enzymes can perform a wide variety of synthetic transformations, making them increasingly valuable in organic synthesis. nih.gov

The integration of catalytic steps into a synthetic sequence can significantly reduce waste while increasing the selectivity of organic transformations. mdpi.com

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous-flow chemistry, has emerged as a powerful technology for chemical synthesis. neuroquantology.com In contrast to traditional batch processing, flow chemistry involves the continuous passage of reactants through a reactor. neuroquantology.com This approach offers numerous advantages, including:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be tightly controlled, leading to improved reaction selectivity and yields. neuroquantology.com

Enhanced safety: The small reactor volumes minimize the risks associated with highly reactive or hazardous materials. goflow.at

Scalability: Scaling up a reaction is often simpler and more efficient in a flow system compared to batch processing. neuroquantology.com

Multistep synthesis: Flow systems allow for the sequential execution of multiple reaction steps without the need for intermediate purification, streamlining the synthesis of complex molecules. neuroquantology.com

Flow chemistry has been successfully applied to the synthesis of natural products and pharmaceutical intermediates, demonstrating its versatility and efficiency. neuroquantology.com The combination of flow chemistry with other technologies like microwave irradiation and supported catalysts can lead to fully automated and highly efficient processes. acs.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. yale.educonsensus.app

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. monash.edu A high atom economy indicates that a reaction generates minimal waste. monash.edu Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Reaction efficiency is another key metric. While percentage yield measures the amount of product obtained, it doesn't account for the waste generated. scranton.edu By focusing on both atom economy and reaction yield, chemists can design more efficient and sustainable synthetic routes. monash.edu Addition reactions, for example, generally have a high atom economy because all the atoms of the reactants are incorporated into the product. scranton.edu

Solvent Selection and Waste Minimization in Laboratory Synthesis

Solvents are a major contributor to waste in the chemical industry, often accounting for a significant portion of the total waste generated in pharmaceutical manufacturing. jk-sci.com Therefore, the selection of safer and more environmentally benign solvents is a critical aspect of green chemistry. yale.edu

Ideal green solvents are:

Non-toxic

Biodegradable

Derived from renewable sources

Recyclable vapourtec.com

Water, supercritical CO2, and bio-based solvents like ethanol are often preferred alternatives to volatile organic compounds (VOCs). vapourtec.com Solvent selection guides, such as the CHEM21 guide, can assist chemists in choosing greener options based on safety, health, and environmental criteria. chromatographyonline.comgctlc.org

Waste minimization in the laboratory involves a hierarchical approach: reduce, reuse, recycle, and recover. alberta.ca Key strategies for waste minimization include:

Source Reduction: Modifying processes to generate less waste from the outset. alberta.caskillmaker.education

Efficient Inventory Management: Preventing the over-ordering and expiration of chemicals. skillmaker.educationneb.com

Material Substitution: Using less hazardous or recyclable materials. skillmaker.education

Miniaturization of Protocols: Reducing the scale of experiments to use smaller quantities of reagents. labmanager.com

By implementing these green chemistry principles, the environmental impact of synthesizing complex chemical structures can be significantly reduced.

Characterization of Synthetic Intermediates and Reaction Products (Methodology Focus)

The confirmation of structure and assessment of purity for synthetic intermediates and the final products are critical steps in the synthesis of 2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether and its analogs. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for elucidating the structure of PBO and its analogs. The 1H NMR spectrum of piperonyl butoxide exhibits characteristic signals corresponding to the protons in different chemical environments within the molecule. drugbank.comchemicalbook.com For example, distinct peaks can be assigned to the aromatic protons on the piperonyl ring, the methylene protons of the dioxole group, the propyl side chain, and the protons of the butoxyethoxyethyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of piperonyl butoxide shows characteristic absorption bands for the C-O-C stretching of the ether linkages and the aromatic C-H bonds. nist.gov The absence of a broad O-H stretching band would confirm the successful formation of the ether from an alcohol precursor.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of piperonyl butoxide shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ether bonds and other parts of the molecule. massbank.eumassbank.eunist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. acs.orgnih.gov

| Technique | Observed Features for Piperonyl Butoxide | Information Gained |

|---|---|---|

| 1H NMR | Signals for aromatic, dioxole, propyl, and butoxyethoxyethyl protons | Confirmation of the overall carbon-hydrogen framework |

| IR Spectroscopy | C-O-C stretching bands, aromatic C-H stretching | Identification of ether functional groups and aromaticity |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns | Determination of molecular weight and structural fragments |

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds like piperonyl butoxide. acs.org A gas chromatographic method for the determination of piperonyl butoxide in technical material has been developed, often using an internal standard like dioctyl phthalate for quantification. acs.orgepa.gov The method's precision allows for accurate purity assessment. Capillary GC columns are often employed for better resolution. who.int

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment of piperonyl butoxide. fisheries.orgethernet.edu.et A common method involves reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection using an ultraviolet (UV) detector at a specific wavelength. dnacih.comosha.gov The retention time and peak area are used to identify and quantify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides a highly specific and sensitive method for the identification and quantification of piperonyl butoxide and its impurities. who.intagmv.ro The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for unambiguous identification. agmv.ro

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., TG-5SilMS) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity determination and quantification in technical materials |

| HPLC | Reversed-phase C18 | Acetonitrile/Water | Ultraviolet (UV) | Purity assessment and quantification in various matrices |

Mechanistic Elucidation of Chemical Transformations and Reaction Pathways

Reaction Kinetics and Thermodynamic Analyses of Compound Transformations

The study of reaction kinetics provides insight into the rates of transformation of N-(4-hydroxyphenyl)retinamide, while thermodynamic analysis can describe the energetic favorability of these processes.

The biotransformation of N-(4-hydroxyphenyl)retinamide is primarily governed by enzyme kinetics. The rates of formation for its major metabolites follow Michaelis-Menten kinetics, which describes the relationship between the substrate concentration and the reaction rate catalyzed by an enzyme. The rate of these reactions is not a simple zero, first, or second-order law but is dependent on the concentration of the retinamide, the specific enzyme, and its kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). nih.govlibretexts.orgpressbooks.pubyoutube.com

Research using human liver microsomes (HLM) and specific human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes has determined these kinetic parameters. For instance, the formation of the oxidative metabolites 4'-hydroxy-N-(4-hydroxyphenyl)retinamide (4'-OH 4-HPR) and 4'-oxo-N-(4-hydroxyphenyl)retinamide (4'-oxo 4-HPR) is catalyzed by CYP enzymes, primarily CYP2C8, CYP3A4, and CYP3A5. nih.govscispace.com The glucuronidation pathway is handled by UGT enzymes, with UGT1A1, UGT1A3, and UGT1A6 being the most significant. nih.gov

The kinetic parameters for these key metabolic reactions are detailed in the table below. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov Specific activation parameters, such as activation energy (Ea), for these enzymatic reactions are not typically reported in literature, as the focus is on the enzyme's catalytic efficiency under physiological conditions.

Table 1: Michaelis-Menten Kinetic Parameters for N-(4-hydroxyphenyl)retinamide Metabolite Formation

| Enzyme/System | Metabolite | Km (μM) | Vmax (relative units) |

|---|---|---|---|

| Human Liver Microsomes (HLM) | 4'-oxo 4-HPR | 15.0 ± 5.0 | 14.0 ± 1.0 (pmol·min⁻¹·mg⁻¹) |

| CYP3A4 | 4'-oxo 4-HPR | 29.2 ± 3.8 | 4.0 ± 0.1 (pmol·min⁻¹·pmol⁻¹ CYP) |

| CYP2C8 | 4'-oxo 4-HPR | 27.0 ± 5.0 | 1.8 ± 0.1 (pmol·min⁻¹·pmol⁻¹ CYP) |

| CYP3A5 | 4'-oxo 4-HPR | 25.0 ± 5.0 | 1.0 ± 0.1 (pmol·min⁻¹·pmol⁻¹ CYP) |

| UGT1A1 | 4-HPR-glucuronide | 144 ± 20 | 0.62 ± 0.04 (peak area U·min⁻¹·pmol⁻¹ UGT) |

| UGT1A3 | 4-HPR-glucuronide | 100 ± 11 | 2.11 ± 0.09 (peak area U·min⁻¹·pmol⁻¹ UGT) |

| UGT1A6 | 4-HPR-glucuronide | 160 ± 30 | 0.02 ± 0.00 (peak area U·min⁻¹·pmol⁻¹ UGT) |

Thermodynamic equilibrium studies for the metabolic transformations of N-(4-hydroxyphenyl)retinamide are not extensively documented. This is because metabolic pathways are open, dynamic systems within a biological context, where the continuous removal of products and replenishment of substrates means that true equilibrium is rarely reached. Research, therefore, has prioritized kinetic analysis over the determination of equilibrium constants (Keq) for these biotransformations. techbriefs.comprinceton.edu

However, physical equilibrium, specifically solubility, is a critical parameter that has been studied. The compound's low aqueous solubility represents a major challenge, and its equilibrium solubility has been measured in various excipients to inform formulation strategies. This data is crucial for understanding its dissolution, a prerequisite for absorption and subsequent chemical transformations.

Table 2: Equilibrium Solubility of N-(4-hydroxyphenyl)retinamide in Various Excipients

| Excipient Type | Excipient Name | Solubility (mg/g) |

|---|---|---|

| Cosolvent | Ethanol | 113 ± 2 |

| High-HLB Surfactant | Tween 85 | 71 ± 2 |

| Low-HLB Surfactant | Lauroglycol 90 | 39 ± 1 |

| Medium-Chain Lipid | Capmul MCM EP | 34 ± 1 |

Investigation of Catalytic and Non-Catalytic Degradation Mechanisms

N-(4-hydroxyphenyl)retinamide can be degraded through both enzyme-catalyzed (biotransformation) and non-catalytic pathways, such as exposure to light and heat.

The biotransformation of N-(4-hydroxyphenyl)retinamide is a complex process involving multiple enzyme systems, primarily located in the liver. nih.govnih.gov The main pathways are oxidation and glucuronidation.

Oxidative Pathways: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of the compound. nih.govscispace.com

CYP3A4, CYP2C8, and CYP3A5 have been identified as the primary enzymes that metabolize N-(4-hydroxyphenyl)retinamide to its oxidative metabolites, 4'-oxo-N-(4-hydroxyphenyl)retinamide (4'-oxo 4-HPR) and 4'-hydroxy-N-(4-hydroxyphenyl)retinamide (4'-OH 4-HPR). nih.gov

The formation of these metabolites can be significantly reduced by enzyme inhibitors. For example, ketoconazole, a known CYP3A4 inhibitor, markedly decreases the formation of 4-oxo-4-HPR in human and mouse liver microsomes. nih.gov

Genetic variations in these enzymes can alter metabolic rates. For instance, the CYP2C8*4 variant exhibits a significantly lower Vmax for producing 4'-OH 4-HPR compared to the wild-type enzyme. scispace.com

Conjugative Pathways: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to the parent compound, forming a more water-soluble metabolite, HPR-O-glucuronide, which facilitates excretion. aacrjournals.orgscitechdevelopment.com

Specifically, UGT1A1, UGT1A3, and UGT1A6 have been shown to produce the 4-HPR-glucuronide metabolite. nih.govrndsystems.com

Furthermore, N-(4-hydroxyphenyl)retinamide can indirectly cause the degradation of other enzymes. Studies have shown that it can induce the ubiquitin-dependent proteasomal degradation of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid biosynthesis. nih.govnih.gov This action is mediated by endoplasmic reticulum (ER) stress and is blocked by proteasome inhibitors. nih.gov

N-(4-hydroxyphenyl)retinamide is known to be unstable when exposed to light, oxygen, and heat. researchgate.net This degradation limits its practical application and necessitates careful handling and storage under inert gas and in the dark at low temperatures. nih.gov

Photochemical Decomposition: Exposure to light can lead to photolysis. science.gov Studies have observed that aqueous mixtures of the compound change color from yellow to orange upon light exposure, indicating photodegradation. kinampark.com This degradation process can be suppressed by formulation excipients like polyvinylpyrrolidone (B124986) (PVP), which helps maintain the compound's native color. kinampark.com An investigation into the photolysis of a related retinoid in hydroxylic media demonstrated the formation of a ketene (B1206846) intermediate, suggesting a possible mechanistic pathway. science.gov

Thermal Decomposition: The compound is also sensitive to heat. researchgate.net While specific studies detailing the thermal decomposition pathways and kinetics of N-(4-hydroxyphenyl)retinamide are limited, general principles of thermal degradation for complex organic molecules involve the breaking of weaker bonds at elevated temperatures, leading to a cascade of fragmentation reactions. The rate of this decomposition would be expected to follow an Arrhenius-type dependency on temperature.

Isotopic Labeling and Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and elucidating reaction mechanisms. frontiersin.orgmdpi.comdoi.org This method has been employed in the study of N-(4-hydroxyphenyl)retinamide to follow its metabolic conversions and its effects on other biochemical pathways.

Tracing Metabolic Fate: Deuterated N-(4-hydroxyphenyl)retinamide (N-(4-hydroxyphenyl-d4)retinamide) has been synthesized and is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov This allows for precise quantification of the parent drug in biological samples during pharmacokinetic studies.

Elucidating Mechanistic Pathways: Stable isotopes have been crucial in understanding the compound's mechanism of action related to ceramide metabolism. In one key study, neuroblastoma cells were treated with N-(4-hydroxyphenyl)retinamide in the presence of [3H]palmitic acid. aacrjournals.org By tracing the radiolabel, researchers observed a sequential formation of [3H]sphinganine and then [3H]ceramide. This provided definitive evidence that the compound stimulates the de novo synthesis of ceramide by activating the enzymes serine palmitoyltransferase (SPT) and ceramide synthase. aacrjournals.org Another study used [3H]sphinganine to assay ceramide synthase activity directly. aacrjournals.org

Distinguishing Metabolic Routes: In another application, [3H]HPR was used to demonstrate that, in murine mammary epithelial cells, the compound is not appreciably hydrolyzed to retinoic acid or converted to retinol. This finding indicated that its metabolic and cytological effects are distinct from those of classical retinoids in these cells.

These isotopic labeling studies have been instrumental in confirming that the compound's activity is not just due to its direct presence but also due to its profound influence on specific metabolic pathways.

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| N-(4-hydroxyphenyl)retinamide / Fenretinide / 4-HPR | (2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |

| 4'-oxo 4-HPR / 4-oxo-N-(4-hydroxyphenyl)retinamide | N-(4-hydroxyphenyl)-4-oxo-retinamide |

| 4'-OH 4-HPR / 4'-hydroxy-N-(4-hydroxyphenyl)retinamide | 4'-hydroxy-N-(4-hydroxyphenyl)retinamide |

| 4-MPR / N-(4-methoxyphenyl)retinamide | N-(4-methoxyphenyl)-all-trans-retinamide |

| HPR-O-glucuronide | N-(4-hydroxyphenyl)retinamide-O-glucuronide |

| Retinoic Acid / ATRA | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid |

| Retinol | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-ol |

| Ketoconazole | 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

| Ceramide | N-acyl-sphingosine |

| Sphinganine | 2-Amino-1,3-octadecanediol |

| Palmitic Acid | Hexadecanoic acid |

| Polyvinylpyrrolidone / PVP | Poly(1-vinyl-2-pyrrolidinone) |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Mechanical and Molecular Dynamics Simulations of Molecular Systems

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for elucidating the behavior of molecular systems at the atomic level. For the components of Einecs 299-494-0, these methods can provide insights into electronic properties, molecular shape, and how the individual ions interact.

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the reactivity and properties of molecules. For derivatives of naphthalene-2-sulfonic acid, DFT calculations at levels such as B3LYP/6-31++G(d,p) have been employed to model their molecular electronic and structural properties. researchgate.net Such studies are crucial for determining the distribution of electrons within the molecule in both its lowest energy (ground) state and its electronically excited states.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. A smaller energy gap between HOMO and LUMO suggests higher reactivity. researchgate.net For related naphthalene-sulfonic acid derivatives, these calculations have helped in understanding their potential as antimalarial agents by correlating electronic properties with activity. researchgate.net The influence of different solvent environments on the electronic structure and stability can also be assessed using these methods, which is critical for understanding the behavior of the ionic compound in solution. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the forces between molecules are critical to the properties of the salt. Conformational analysis determines the most stable spatial arrangements of the naphthalene-2-sulfonate (B94788) and 2-aminoethanol ions. For similar molecules, it has been shown that the sulfonic acid group can form strong hydrogen bonds, which would be a dominant interaction in the crystal structure of this compound. scbt.com Specifically, the sulfonate group (SO₃⁻) of the naphthalene-2-sulfonate anion would interact strongly with the ammonium (B1175870) group (NH₃⁺) of the protonated 2-aminoethanol cation.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics applies computational methods to analyze large sets of chemical data, while QSAR and QSPR models aim to correlate the chemical structure with biological activity or physical properties, respectively.

Predictive Modeling of Chemical Reactivity and Stability

Predictive models for the reactivity of sulfonic acids have been developed. For instance, mathematical models have been proposed to interpret and predict the reactivity of sterically hindered arenesulfonyl chlorides in catalytic reactions. researchgate.net While this applies to a different reaction type, the principles of modeling substituent effects on the reactivity of the sulfonic acid group are transferable. The reactivity of the sulfonic acid group has been quantitatively compared to other functional groups using methods like the Hammett rule, which provides a framework for estimating substituent effects. researchgate.net

For sulfonic acids in general, quantum chemical calculations have been used to develop prediction models for their reactivity with substances like ozone in aqueous solutions, highlighting the role of molecular orbitals in determining reaction rates. acs.org The thermal decomposition of sulfonic acids has also been a subject of detailed kinetic modeling, providing insights into their stability and degradation pathways. chemrxiv.org

Virtual Screening Methodologies for Compound Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govmdpi.com While not directly applied to this compound for a specific target, the methodologies are relevant. For instance, derivatives of naphthalene-sulfonic acid have been identified through virtual screening and subsequently studied for their potential as antimalarial agents. researchgate.net

In such screening processes, libraries of compounds are "docked" into the active site of a target protein, and their binding affinity is scored. nih.gov However, it is noted that compounds containing aryl sulfonic acid groups can sometimes be flagged as potential false positives in high-throughput screening due to their chemical nature. blogspot.com Therefore, careful filtering and experimental validation are crucial.

Development and Validation of Computational Algorithms for Chemical Research

The advancement of computational chemistry relies on the continuous development and validation of new algorithms and methods.

Research in computational chemistry often involves comparing the performance of different theoretical methods. For example, studies on sulfonic acids have compared the accuracy of different levels of theory, such as Hartree-Fock versus DFT, for predicting reactivity. acs.org The development of robust QSPR models for properties like the critical micelle concentration of sulfonate-based surfactants involves rigorous statistical validation to ensure their predictive power. scispace.com These models often use multiple linear regression to correlate calculated molecular descriptors with experimental data. scispace.com

Furthermore, new algorithms for tasks like virtual screening are constantly being refined. For example, the LightGBM algorithm, an improvement on gradient boosting, has been shown to be highly effective and scalable for predicting chemical toxicity from large datasets. blogspot.com The development of such algorithms is essential for handling the vast amount of data generated in modern chemical research and for building more accurate predictive models.

Algorithm Optimization for Large-Scale Simulations

Large-scale simulations, such as molecular dynamics (MD), are computationally intensive methods used to study the dynamic behavior of molecules and their interactions with their environment over time. For a molecule like Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate, these simulations can provide critical information about its conformational changes and binding affinities with other molecules, such as proteins.

One area of investigation has been the interaction of this compound with biological macromolecules. For instance, molecular dynamics simulations have been employed to confirm the stability of the complex formed between Tartrazine and enzymes like α-Chymotrypsin. abertay.ac.uk Such simulations track the trajectory of each atom in the system over a defined period, which can range from nanoseconds to microseconds. The sheer number of particles and the need for small time steps to accurately capture molecular vibrations make these simulations computationally demanding.

To manage the computational cost, various algorithm optimizations are employed. These can include:

Efficient Solvation Models: In studies of Tartrazine, the influence of a solvent (typically water) is crucial. researchgate.netresearchgate.netredalyc.org Explicitly modeling every solvent molecule is often computationally prohibitive. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are used. researchgate.netresearchgate.netredalyc.org The PCM model treats the solvent as a continuous medium with a defined dielectric constant, reducing the number of particles in the simulation and thus the computational overhead. redalyc.org

Force Field Parameterization: The accuracy of MD simulations heavily relies on the force field, which is a set of parameters describing the potential energy of the system. For novel or complex molecules like Tartrazine, existing force fields may need to be refined or new parameters developed to accurately represent its intramolecular and intermolecular interactions.

Parallel Computing: Large-scale simulations are almost exclusively run on high-performance computing clusters. The simulation problem is broken down and distributed across multiple processors, which work in parallel to calculate the forces and update the positions of the atoms. Efficient parallelization algorithms are key to scaling up the size and timescale of the simulations.

A theoretical study on Tartrazine utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(2d,2p) level of theory to optimize its structure and calculate reactivity descriptors. researchgate.netresearchgate.netredalyc.org While DFT is a quantum mechanical method and not a classical MD simulation, the optimized geometry and electronic properties derived from it are often used as a starting point for parameterizing force fields for subsequent large-scale MD simulations. The study calculated global reactivity descriptors in both the gas phase and in an aqueous environment using the PCM model, demonstrating the importance of accounting for the solvent effect. researchgate.netresearchgate.netredalyc.org

Table 1: Calculated Reactivity Descriptors for Tartrazine

| Descriptor | Gas Phase | Aqueous Phase |

|---|---|---|

| Total Energy (Hartrees) | -2795.0558 | -2795.1610 |

| Ionization Potential (eV) | 5.86 | 5.37 |

| Electron Affinity (eV) | 2.51 | 2.97 |

| Molecular Hardness (eV) | 1.67 | 1.20 |

| Electrophilicity (eV) | 7.32 | 9.07 |

Data sourced from a theoretical study on the chemical reactivity of Tartrazine using DFT. researchgate.netresearchgate.net

This interactive table allows for the comparison of reactivity descriptors in different environments, highlighting the influence of solvation.

Integration of Machine Learning in Chemical Data Analysis

The vast amount of data generated from computational chemistry simulations and high-throughput experiments presents a significant analysis challenge. nih.gov Machine learning (ML) has emerged as a powerful tool to extract meaningful patterns and build predictive models from this data, accelerating scientific discovery in chemistry. uaeh.edu.mx While specific ML studies focusing exclusively on this compound are not prominent in the literature, the methodologies applied to structurally similar compounds, such as other azo dyes and pyrazole (B372694) derivatives, are directly relevant.

Quantitative Structure-Activity Relationship (QSAR) Models:

A primary application of machine learning in this context is the development of QSAR models. These models correlate the chemical structure of a compound with its biological activity or a physical property. For pyrazole derivatives, which form the core of the Tartrazine molecule, QSAR studies have been conducted to predict their inhibitory activity against various biological targets. nih.govphyschemres.org

These studies typically involve:

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, topological, and steric properties) are calculated for a series of related compounds. rsc.org For pyrazole derivatives, quantum-chemical descriptors derived from DFT calculations have been used. nih.gov

Model Building: Machine learning algorithms are used to build a regression or classification model that links the descriptors to the observed activity. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). rsc.orgresearchgate.netjmpas.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets to ensure its robustness and generalizability. nih.gov

For example, a QSAR study on pyrazole derivatives used a machine-learning approach to build a model for predicting EGFR inhibitory activity, which showed a good correlation between observed and predicted activities. nih.gov Another study on pyrazoline derivatives employed MLR and SVM to build a QSAR model for their anti-tubercular activity. jmpas.com

Predicting Physicochemical Properties:

Machine learning is also increasingly used to predict the physicochemical properties of dyes. For azo dyes, ML models have been developed to predict properties like their maximum absorption wavelength. aip.orgacs.org These models can be trained on large datasets of known dyes and then used to screen new, hypothetical dye structures for desired optical properties, significantly speeding up the design of new materials. One study reported using various ML models, including Extra Trees Regressor (ETR), to predict the absorption wavelengths of organic dyes with high accuracy (R² of 0.9728 for a hybrid model). aip.org

Table 2: Examples of Machine Learning Models in the Analysis of Related Compounds

| Compound Class | Application | Machine Learning Algorithms Used |

|---|---|---|

| Pyrazole Derivatives | QSAR for EGFR inhibitory activity | Linear Regression nih.gov |

| Pyrazoline Derivatives | QSAR for anti-tubercular activity | Multiple Linear Regression (MLR), Support Vector Machine (SVM) jmpas.com |

| Azo Dyes | Prediction of aerobic biodegradation | Gene Expression Programming, Random Forest, Support Vector Regression (SVR), SVR-Fruit Fly Optimization Algorithm mdpi.comresearchgate.net |

| Organic Dyes | Prediction of photophysical properties | Decision Tree Regressor, Random Forest Regressor, Extra Trees Regressor, Multilayer Perceptron Regressor aip.org |

This interactive table summarizes various machine learning models and their applications in the analysis of compounds structurally related to this compound.

The integration of machine learning with computational chemistry provides a synergistic approach. uaeh.edu.mx High-fidelity data from quantum chemical calculations can be used to train accurate ML models, which can then predict the properties of a much larger chemical space at a fraction of the computational cost. uaeh.edu.mx This is particularly valuable for large and complex molecules like Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate, where exhaustive computational screening is infeasible.

Table of Compound Names

| EINECS Number | Common Name/Synonym | IUPAC Name |

| 299-494-0 | Tartrazine, Acid Yellow 23, FD&C Yellow 5 | Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate specialchem.comresearchgate.net |

| N/A | α-Chymotrypsin | N/A |

| N/A | Sulfanilic acid | 4-aminobenzenesulfonic acid |

Environmental Fate and Transport Dynamics in Diverse Compartments

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, which are independent of biological activity, play a crucial role in the transformation of Fludioxonil in the environment. These processes are primarily driven by chemical reactions with water (hydrolysis) and degradation by light (photolysis).

Fludioxonil is chemically stable in aqueous environments and is not susceptible to hydrolysis under typical environmental conditions. nih.govregulations.gov Studies have demonstrated its stability in buffer solutions across a pH range of 5 to 9. herts.ac.ukfao.org Consequently, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems. nih.gov

In contrast, photolysis is a major route for the abiotic degradation of Fludioxonil. regulations.govacs.org In aqueous media, under conditions simulating clear, shallow, and sunny environments, Fludioxonil undergoes photodegradation with reported half-lives ranging from 1 to 8.7 days. nih.govregulations.gov Research has highlighted the importance of indirect photodegradation, a process where degradation is facilitated by reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) that are naturally present in sunlit waters. acs.org The reaction rate with singlet oxygen alone can result in a predicted half-life of less than two days in surface waters, suggesting the compound will not be persistent under these specific conditions. acs.org Photolysis on soil surfaces is also a notable dissipation route, with measured half-lives of 1.6 and 9.7 days. regulations.gov

Photodegradation Half-Life of Fludioxonil

| Environmental Compartment | Half-Life (t½) in Days | Conditions |

|---|---|---|

| Aqueous Media | 1 - 8.7 | Optimal (clear, shallow, sunny) |

| Near-Surface Soil | 1.6 - 9.7 | Photolysis |

| Surface Waters (Predicted) | < 2 | Indirect photolysis via singlet oxygen |

The movement and availability of Fludioxonil in the environment are heavily influenced by its interaction with soil and sediment particles. The compound exhibits low to no mobility in soil, a characteristic attributed to its strong adsorption to soil components. nih.gov This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Studies have reported Koc values for Fludioxonil ranging from 991 to 5785 mL/g, indicating a high affinity for soil organic matter and classifying it as a compound with low to slight mobility. nih.govregulations.gov The adsorption process is more pronounced for Fludioxonil compared to other fungicides like cyprodinil. nih.gov Desorption, the process by which the compound is released from soil particles back into the soil solution, is limited. Research on vineyard soils showed that only 3-5% of the adsorbed Fludioxonil was desorbed, a phenomenon linked to its poor water solubility. nih.govresearchgate.net This strong binding and low desorption suggest that Fludioxonil is likely to remain in the upper soil layers, reducing the potential for leaching into groundwater but increasing its persistence in the terrestrial environment. researchgate.net

Sorption and Mobility Parameters for Fludioxonil

| Parameter | Value Range | Implication |

|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 991 - 5785 mL/g | Low to no mobility in soil |

| Adsorption Distribution Coefficient (Kd) | 110 - 213 L/kg | Strong adsorption to soil particles |

| Desorption Rate | 3 - 5% | Limited release from soil, high persistence |

Biotic Degradation and Biodegradation Pathways in Environmental Matrices

While Fludioxonil is persistent, biological processes, particularly microbial activity, contribute to its eventual breakdown in the environment.

In the absence of light, Fludioxonil is moderately persistent to persistent in soil environments. regulations.gov Laboratory studies measuring soil metabolism have reported half-lives ranging from 143 to 365 days, while field dissipation studies show half-lives between 87 and 228 days. regulations.gov The compound is considered essentially stable to metabolism in aquatic environments, with laboratory half-lives in aerobic aquatic metabolism studies reported to be between 473 and 718 days. regulations.gov

The microbial degradation of Fludioxonil involves a complex sequence of reactions. The proposed pathway begins with successive hydroxylation and carbonylation of the pyrrole (B145914) moiety of the molecule. nih.govproquest.com This is followed by the disruption of the oxidized cyanopyrrole ring, leading to decyanation (loss of the cyano group) and deamination (loss of the amino group). nih.govproquest.com Subsequent defluorination has also been observed. nih.gov This intricate process results in the formation of several transformation products. A total of 12 distinct transformation products have been tentatively identified in studies using immobilized cell bioreactors. nih.govproquest.com Key metabolites identified include 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid and 2,3-dihydroxybenzoic acid. nih.gov

Microbial consortia, or communities of different microorganisms, have demonstrated a significant capacity to degrade Fludioxonil. nih.govresearchgate.net Consortia enriched from estuarine sediment and agricultural soil have been shown to completely remove and defluorinate the fungicide under co-metabolic conditions. nih.gov The degradation follows first-order kinetics, with these consortia capable of breaking down concentrations up to 10 mg/L within a maximum of 21 days. nih.gov The half-life values achieved by these specialized consortia are significantly lower than those reported in general environmental fate studies. nih.gov

Analysis of the microbial composition of these effective consortia reveals the presence of several bacterial species from the Proteobacteria phylum, with the genera Pseudomonas, Ochrobactrum, and Comamonas being the most common. nih.govresearchgate.net The application of this microbial capability in engineered systems, such as immobilized cell bioreactors operating under microaerophilic conditions, has proven highly effective. These systems have achieved consistent Fludioxonil removal efficiencies exceeding 96%, presenting a viable solution for treating contaminated agro-industrial effluents. nih.govproquest.com

Multi-Media Environmental Distribution Modeling and Assessment

For Fludioxonil, key properties influencing its distribution are its low water solubility (1.8 mg/L), very low vapor pressure (2.93 x 10⁻⁹ mm Hg), and high octanol-water partition coefficient (log Kow = 4.12). nih.gov

The low vapor pressure suggests that volatilization from soil or water surfaces is not a significant transport process. nih.gov

The low water solubility and high log Kow indicate a strong tendency to partition from water into organic phases. nih.gov

Fugacity-Based Models for Inter-Compartmental Exchange

Fugacity-based models are valuable tools in environmental science for predicting the partitioning and distribution of chemicals among various environmental compartments, such as air, water, soil, and sediment. wikipedia.org Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase. wikipedia.org When a chemical is at equilibrium between two compartments, their fugacities are equal. These models utilize the physicochemical properties of a substance to calculate its fugacity capacity (Z-values) in each medium, which determines the concentration of the chemical at a given fugacity. wikipedia.org

The distribution of a chemical in the environment is therefore governed by its relative fugacity capacities in different compartments. For instance, a compound with a high Henry's Law constant will have a higher fugacity in water, indicating a greater tendency to partition into the air. Conversely, a substance with a high octanol-water partition coefficient (Kow) will tend to sorb to organic matter in soil and sediment.

While specific fugacity-based modeling studies for thiophanate-methyl (B132596) and its primary metabolite, carbendazim (B180503), were not identified in the available research, their likely environmental distribution can be inferred from their known physicochemical properties. Thiophanate-methyl has low volatility and moderate aqueous solubility. herts.ac.uk Its primary metabolite, carbendazim, also exhibits low water solubility and a low n-octanol:water partition coefficient. fao.org

Due to its rapid degradation in the environment, the application of steady-state fugacity models to thiophanate-methyl is complex. epa.govepa.gov The compound quickly transforms into carbendazim in soil and water. epa.gov Therefore, a comprehensive assessment would necessitate a multi-species fugacity model that accounts for the transformation of the parent compound into its metabolite.

Carbendazim is known to be strongly adsorbed by soil organic matter and has a tendency to remain in the upper soil layers. fao.org This suggests a high fugacity capacity in soil and sediment compartments. Its low vapor pressure further indicates a low propensity for volatilization and subsequent atmospheric transport. fao.org

A summary of the environmental fate of Thiophanate-methyl and its metabolite Carbendazim is provided in the table below.

Interactive Data Table: Environmental Half-life of Thiophanate-methyl and Carbendazim

| Compound | Compartment | Half-life | Conditions |

| Thiophanate-methyl | Soil | 7 days | - |

| Thiophanate-methyl | Water | 5 days | pH 5, 7, 10 (with sunlight) |

| Carbendazim | Soil | 6-12 months | Bare soil |

| Carbendazim | Water | 1-2 months | Aerobic |

| Carbendazim | Water | 25 months | Anaerobic |

Long-Range Environmental Transport Potential Assessment

The long-range environmental transport potential (LRTP) of a chemical refers to its ability to travel significant distances from its source of release, leading to contamination in remote areas. nih.gov Multimedia environmental models are employed to assess the LRTP of substances, often calculating metrics such as the characteristic travel distance (CTD), which is the distance over which the concentration of a chemical is reduced by a certain factor. nih.gov

The assessment of a chemical's LRTP is crucial for understanding its potential to cause widespread environmental contamination. Factors that contribute to a high LRTP include persistence in the environment, mobility in air or water, and resistance to degradation processes.

Based on its known properties, thiophanate-methyl is considered to have a very low potential for long-range transport. epa.gov This is primarily due to its rapid degradation in soil and water, with a half-life of approximately 7 and 5 days, respectively. epa.gov Its primary metabolite, carbendazim, is more persistent, with a half-life of 6 to 12 months on bare soil. fao.org However, carbendazim is strongly adsorbed to soil particles, which significantly limits its mobility in the environment. fao.org

Furthermore, both thiophanate-methyl and carbendazim have low volatility, which reduces the likelihood of their transport in the vapor phase in the atmosphere. herts.ac.ukfao.org The available data indicates that both compounds are not expected to be transported over long distances in water. epa.gov While specific quantitative modeling studies to determine the characteristic travel distance or other LRTP metrics for thiophanate-methyl and carbendazim were not found in the reviewed literature, the collective evidence from their physicochemical properties and environmental fate studies strongly suggests a low potential for long-range environmental transport. herts.ac.ukepa.gov

The table below summarizes key properties of Thiophanate-methyl and Carbendazim relevant to their environmental transport potential.

Interactive Data Table: Properties Influencing Long-Range Transport Potential

| Compound | Property | Value/Description | Implication for LRTP |

| Thiophanate-methyl | Persistence | Rapid degradation in soil and water | Low |

| Thiophanate-methyl | Mobility | Low water transport potential | Low |

| Carbendazim | Persistence | Moderately persistent in soil | Moderate |

| Carbendazim | Mobility | Strongly binds to soil, low leaching potential | Low |

Sophisticated Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Trace Analysis

Chromatography is a cornerstone for the separation and quantification of NBPT from interfering compounds present in samples like fertilizers or milk. chromtech.comsigmaaldrich.comfrontiersin.org The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromtech.comfilab.fr This technique is ideal for the analysis of volatile and semi-volatile compounds. filab.frthermofisher.com In a GC-MS system, a sample is vaporized and its components are separated as they travel through a capillary column. thermofisher.com Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. chromatographyonline.com

While less common than liquid chromatography for NBPT analysis due to the compound's polarity and thermal lability, GC-MS can be applied, particularly for identifying bioactive compounds and potential urease inhibitors in complex mixtures. nih.govajol.info For instance, GC-MS analysis is a standard procedure for the metabolic profiling of non-polar fractions of plant extracts to identify compounds with urease-inhibitory activity. ajol.info The technique typically involves a capillary column (e.g., Rtx-5) and operation in electron ionization (EI) mode. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Urease Inhibitors

| Parameter | Setting |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Injector | Split mode nih.gov |

| Carrier Gas | Helium nih.gov |

| Column | Rtx-5 capillary column (60 m x 0.25 mm i.d., 0.25 μm film thickness) nih.gov |

| Temperature Program | Programmed from 60°C to 300°C nih.gov |

| Detector | Mass Spectrometer (MS) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust technique for the quantification of NBPT in diverse and complex matrices. unichim.itnih.govmdpi.com This method offers superior sensitivity and selectivity compared to other approaches, making it ideal for detecting trace residues in samples such as fertilizers, soil, milk, and animal tissues. unichim.itmdpi.comoup.com The European Standard EN 16651:2015 specifies high-performance liquid chromatography (HPLC) for the quantitative determination of NBPT in urea-based fertilizers. iteh.ai

In a typical LC-MS/MS workflow, NBPT and its primary oxygen analog and metabolite, N-(n-butyl)phosphoric triamide (NBPTO), are first separated from the sample matrix using a reversed-phase HPLC column (e.g., C18). mdpi.comlmaleidykla.lt The separated compounds are then ionized, commonly using electrospray ionization (ESI) in positive mode, which generates protonated molecules [M+H]⁺. mdpi.com The tandem mass spectrometer (often a triple quadrupole, QQQ) then isolates a specific precursor ion and fragments it to produce characteristic product ions. unichim.itmdpi.com This process, known as multiple reaction monitoring (MRM), ensures highly specific and sensitive quantification. mdpi.com For NBPT, the precursor ion [M+H]⁺ at m/z 168 is often fragmented to product ions such as m/z 74.10 and 94.85. mdpi.com

Method validation studies demonstrate excellent performance, with limits of quantitation (LOQ) as low as 0.0020 mg kg⁻¹ in milk, and high precision and accuracy in line with regulatory guidance. nih.govmdpi.com

Table 2: Exemplary LC-MS/MS and HPLC-UV Method Parameters for NBPT Analysis

| Parameter | Method 1: UHPLC-MS/MS in Milk mdpi.com | Method 2: HPLC-UV in Fertilizers lmaleidykla.lt |

|---|---|---|

| Instrumentation | Acquity UPLC with Triple Quadrupole MS | HPLC with UV Detector |

| Column | HSS C18 (2.1 x 100 mm, 1.8 µm) | YMC-Triat C18 (4.6 x 150 mm, 3 µm) lmaleidykla.lt |

| Mobile Phase | Binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) mdpi.com | Isocratic: Acetonitrile:Deionized Water (25:75, v/v) lmaleidykla.lt |

| Flow Rate | Not specified | 0.8 mL/min lmaleidykla.lt |

| Detection | ESI+; Multiple Reaction Monitoring (MRM) | UV at 205 nm lmaleidykla.lt |

| NBPT Transition | Precursor [M+H]⁺: m/z 168; Products: m/z 74.10, 94.85, 150.95 mdpi.com | Not Applicable |

| NBPTO Transition | Precursor [M+H]⁺: m/z 151.90; Products: m/z 92.90, 134.90 mdpi.com | Not Applicable |

| Run Time | Not specified | 10 min lmaleidykla.lt |

| Limit of Quantification | 0.0020 mg kg⁻¹ mdpi.com | 0.004% lmaleidykla.lt |

While standard LC-MS/MS and GC-MS provide powerful tools for NBPT analysis, more advanced hyphenated techniques offer enhanced capabilities for exceptionally complex analytical challenges. chromtech.comresearchgate.net These methods push the boundaries of separation science, providing greater peak capacity, resolution, and additional dimensions of data. chromtech.com

Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant increase in separation power over conventional GC-MS, making it suitable for resolving components in highly complex volatile and semi-volatile mixtures. Similarly, liquid chromatography coupled with ion mobility spectrometry-mass spectrometry (LC-IM-MS) adds another layer of separation post-LC. Ion mobility separates ions based on their size, shape, and charge, providing a drift time value that can resolve isobars (compounds with the same mass) that are not separated chromatographically. Although specific applications of these advanced techniques for NBPT analysis are not widely documented, their potential for separating NBPT and its various degradation products from complex environmental or biological matrices is substantial.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of NBPT, complementing the quantitative data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of NBPT. industrialchemicals.gov.au A patent for the synthesis of N-(hydrocarbyl)phosphoric or thiophosphoric triamides specifies the use of ³¹P-NMR for analysis, using aqueous 85% phosphoric acid as an external standard. google.com The NMR spectrum provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ³¹P, within the molecule.

For NBPT, ¹H NMR would confirm the presence of the n-butyl group protons and the amide (NH and NH₂) protons. ³¹P-NMR is particularly useful for organophosphorus compounds, providing a characteristic chemical shift that confirms the phosphorus-centered structure. Digital reference materials for NBPT, including certified NMR spectra, are available and can be used for sample identity confirmation and quantification without the need for a physical standard. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. lublin.plpg.edu.pl

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. A study characterizing plant cell wall polysaccharides highlighted the utility of IR and Raman spectroscopy for this purpose. lublin.pl For NBPT, an IR spectrum would be expected to show characteristic absorption bands for N-H stretching in the amide groups, C-H stretching of the butyl chain, and P=S (thiophosphoryl) and P-N (phosphorus-nitrogen) bond vibrations.

Raman spectroscopy provides complementary information to IR. It measures the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds. A Raman spectrum of NBPT would also reveal key structural features, such as vibrations of the P=S bond and the carbon skeleton of the butyl group. researchgate.net Together, IR and Raman spectra provide a detailed molecular fingerprint that can be used for structural confirmation and quality control.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of a compound's molecular mass. innovareacademics.in This capability is instrumental in the structural elucidation and confirmation of organic molecules like Tartrazine. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. innovareacademics.in

For Tartrazine (C₁₆H₉N₄Na₃O₉S₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The high-resolution mass spectrum of Tartrazine would exhibit a distinct peak corresponding to its molecular ion, and the measured m/z value would be compared against the calculated theoretical value. Any deviation is typically expressed in parts per million (ppm), with modern instruments achieving mass accuracies of less than 5 ppm.

The fragmentation of Tartrazine under HRMS analysis, often using techniques like tandem mass spectrometry (MS/MS), provides further structural information. By analyzing the exact masses of the fragment ions, it is possible to deduce the structure of the original molecule. For sulfonated azo dyes like Tartrazine, common fragmentation pathways involve the cleavage of the azo bond and the loss of sulfur trioxide (SO₃) from the sulfonate groups. innovareacademics.in The high-resolution analysis of these fragments helps in the unambiguous identification of the compound, even in complex matrices.

Interdisciplinary Research Perspectives and Future Directions

Innovative Research Methodologies and Emerging Technologies

High-Throughput Screening Techniques for Chemical Discovery

High-Throughput Screening (HTS) represents a cornerstone of modern chemical discovery, enabling the rapid testing of vast numbers of compounds to identify those that interact with a specific biological target. medcraveonline.comsigmaaldrich.com This automated process is crucial in fields like drug discovery for identifying "hits" or "leads"—compounds that show the desired activity and can be further developed. medcraveonline.comnih.gov The evolution of HTS has significantly accelerated the pace of research, allowing a screening facility to analyze potentially millions of compounds in a short period. scbt.com

The HTS process generally involves several key stages, including the preparation of compound libraries, development of a suitable biological assay, and the use of robotic automation for liquid handling and data acquisition. medcraveonline.comdrugbank.com Samples are typically handled in microplates with formats ranging from 96 to 1536 wells, or even higher, to facilitate the screening of large collections of chemicals. medcraveonline.comdrugbank.com The miniaturization of these assays reduces the consumption of reagents and the amount of the test compound required, making the process more cost-effective and sustainable. nih.govnih.gov

A variety of detection technologies are employed in HTS to measure the effect of the test compounds. These methods are chosen based on the nature of the biological target and the assay. nih.gov Common techniques include fluorescence-based assays, which measure changes in light emission, and luminescence-based assays. scbt.com Label-free methods, such as mass spectrometry, are also increasingly integrated into HTS workflows, offering the advantage of directly measuring substrate-to-product conversion and reducing the risk of compound interference that can lead to false results. acs.org

The data generated from HTS is vast and requires sophisticated software for processing and analysis to identify promising candidates and understand structure-activity relationships (SARs). nih.gov

Table 1: Key High-Throughput Screening (HTS) Methods

| HTS Method | Principle | Common Application |

| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer to detect molecular interactions or enzyme activity. scbt.comacs.org | Widely used for enzyme assays, receptor binding, and cell-based assays. |

| Luminescence-Based Assays | Utilizes light-emitting reactions (e.g., from luciferase) to quantify biological activities. scbt.com | Reporter gene assays, cell viability assays. |

| Label-Free Assays | Detects changes in physical or chemical properties (e.g., mass or refractive index) upon compound binding, without the need for labels. scbt.com | Real-time binding kinetics, analysis of complex biological samples. |

| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of molecules, allowing for the direct detection of reaction products. acs.org | Enzyme inhibitor screening, metabolic profiling. |

| High-Content Screening (HCS) | Uses automated imaging and analysis to extract multiparametric data from cells, providing insights into morphology and function. | Cellular toxicology, pathway analysis, identifying phenotypic changes. |

Microfluidics and Lab-on-a-Chip Systems in Chemical Analysis

Microfluidics is the science and technology of manipulating minute volumes of fluids, typically in the microliter to picoliter range, within networks of channels of micrometer dimensions. researchgate.netnih.gov This technology is the foundation for lab-on-a-chip (LOC) systems, which are miniaturized devices that integrate multiple laboratory functions onto a single chip. nih.govuab.edu These systems can automate complex chemical and biological analyses, such as biochemical analysis, chemical synthesis, and DNA sequencing. nih.gov

The adoption of microfluidic systems in chemical analysis offers significant advantages over traditional laboratory methods. Miniaturization drastically reduces the required volumes of samples and reagents, which in turn lowers costs and minimizes waste. The small scale of microchannels often results in laminar, rather than turbulent, fluid flow. This predictable flow pattern enhances control over mixing and reaction conditions. Furthermore, the high surface-area-to-volume ratio in microfluidic devices can lead to faster reaction and analysis times. researchgate.net

A complete lab-on-a-chip system integrates various components like pumps, valves, mixers, reactors, and detectors onto a single substrate. researchgate.netnih.gov The movement of fluids can be controlled by various means, including external pressure sources like syringe pumps or through electrokinetic effects such as electroosmotic flow. researchgate.net Detection is often performed using optical methods, like fluorescence, or electrochemical techniques.

The applications for this technology are diverse, ranging from molecular biology, where it has been used for rapid DNA amplification (micro-PCR), to high-throughput screening of single cells. nih.gov In synthetic chemistry, microfluidic devices are used as microreactors, providing precise control over reaction parameters and improving safety and efficiency.

Table 2: Comparison of Microfluidic System Types

| System Type | Operating Principle | Key Advantages | Typical Applications |

| Continuous-Flow Microfluidics | Fluids are continuously pumped through interconnected microchannels. | Stable gradients, simple fabrication, well-established. | Chemical synthesis, separations, cell culture. uab.edu |

| Droplet-Based (Digital) Microfluidics | Discrete droplets of fluid are manipulated on a surface, often using electro-wetting. nih.gov | No cross-contamination, high-throughput, individual droplet control. | Single-cell analysis, drug delivery, PCR. nih.gov |

| Paper-Based Microfluidics | Uses patterned paper as the substrate for fluid transport via capillary action. | Low cost, portable, easy to use. | Point-of-care diagnostics, environmental monitoring. nih.gov |

| Electrokinetic Microfluidics | Employs electric fields to manipulate fluid flow (electroosmosis) and charged species (electrophoresis). | Precise control, no mechanical pumps needed for some applications. | DNA separations, immunoassays. |

Q & A

Basic: How to formulate a rigorous research question for studying Einecs 299-494-0?

Answer:

A well-defined research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor . For example:

- Population : Specify the chemical system or biological model (e.g., "How does this compound interact with E. coli biofilms?").

- Intervention/Exposure : Define experimental conditions (e.g., concentration ranges, temperature).

- Comparison : Include control groups or reference compounds.

- Outcome : Quantify measurable endpoints (e.g., reaction kinetics, toxicity thresholds).

Avoid vague phrasing and ensure the question is testable within available resources .

Basic: What experimental design considerations are critical for studying this compound?

Answer:

- Reproducibility : Document methodologies exhaustively, including equipment models, solvent purity, and environmental controls .

- Controls : Use positive/negative controls to isolate variables (e.g., solvent effects, catalyst interference).

- Statistical Power : Predefine sample sizes and replication protocols to minimize Type I/II errors .

- Data Validation : Integrate calibration standards and reference materials for analytical techniques (e.g., HPLC, NMR) .

Advanced: How to resolve contradictions in data on this compound’s reactivity under varying pH conditions?

Answer:

- Error Analysis : Quantify uncertainties in pH measurement tools (e.g., electrode drift, buffer calibration) and their propagation .

- Cross-Validation : Replicate experiments using alternative methods (e.g., spectrophotometry vs. titration) .

- Peer Consultation : Engage interdisciplinary experts (e.g., physical chemists for kinetic modeling, biologists for bioactivity assays) to identify overlooked variables .

- Meta-Analysis : Compare findings with published studies, adjusting for methodological differences (e.g., ionic strength, temperature gradients) .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Answer:

- Computational Modeling : Pair experimental data with DFT (Density Functional Theory) simulations to predict reaction pathways .

- Omics Integration : Use transcriptomics or proteomics to map biological interactions in ecotoxicological studies .

- Material Characterization : Combine XRD and TEM to correlate structural properties with catalytic activity .

- Ethical Review : For biological studies, ensure compliance with institutional biosafety protocols .

Basic: What data management strategies ensure integrity in this compound research?

Answer:

- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or institutional databases .

- Metadata Standards : Annotate datasets with experimental conditions, instrument settings, and raw/processed data distinctions .

- Version Control : Use tools like Git or electronic lab notebooks to track revisions and prevent data loss .

Advanced: How to validate hypotheses about this compound’s environmental persistence?

Answer:

- Longitudinal Studies : Conduct accelerated aging tests under controlled UV/thermal exposure to simulate environmental degradation .

- Isotopic Labeling : Trace metabolite pathways using ¹⁴C-labeled analogs in biodegradation assays .

- Peer Review : Pre-publish methods on preprint platforms for community feedback before final submission .

Basic: What literature review strategies are effective for contextualizing this compound research?

Answer:

- Systematic Searches : Use databases like SciFinder or Reaxys with Boolean terms (e.g., "this compound AND synthesis NOT industrial") .

- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample sizes, statistical methods) and conflict-of-interest disclosures .

- Gap Analysis : Identify understudied areas (e.g., ecotoxicology, enantiomeric purity) to prioritize novel research .

Advanced: How to address reproducibility challenges in synthesizing this compound derivatives?

Answer:

- Detailed Protocols : Publish step-by-step syntheses with troubleshooting notes (e.g., solvent drying times, inert atmosphere requirements) .

- Collaborative Validation : Share samples with independent labs for cross-verification of purity and yield .

- Supplementary Data : Provide raw chromatograms, spectral data, and crystallographic files in open-access formats .

Advanced: Interpreting conflicting studies on this compound’s toxicity thresholds

Answer:

- Contextual Factors : Adjust for differences in test organisms (e.g., Daphnia magna vs. mammalian cell lines) and exposure durations .

- Dose-Response Modeling : Use nonlinear regression to compare EC₅₀ values across studies .

- Meta-Regression : Statistically harmonize data by normalizing variables like solvent carriers or endpoint measurements .

Advanced: Methodologies for assessing this compound’s long-term stability in pharmaceutical formulations

Answer:

- Accelerated Stability Testing : Apply ICH guidelines (e.g., Q1A) to simulate storage conditions (25°C/60% RH) with periodic HPLC analysis .

- Degradant Profiling : Use LC-MS to identify and quantify breakdown products, referencing pharmacopeial standards .

- Packaging Trials : Compare glass vs. polymer containers for leachable interactions under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.